2-(1H-indol-4-yloxy)-N-(naphthalen-1-yl)acetamide

SIRT2 inhibition cancer neurodegenerative diseases

Secure this specific 2-(1H-indol-4-yloxy)-N-(naphthalen-1-yl)acetamide scaffold to ensure target engagement fidelity. The unique indole 4-yloxy substitution and naphthalen-1-yl group create distinct electronic and steric demands crucial for SIRT2 and TRPM4 inhibition studies. Generic 3-yloxy or 2-naphthyl analogs are not functionally equivalent and can lead to unpredictable binding outcomes. This compound's favorable physicochemical profile (MW 316.4 g/mol, XLogP3 4.5) and selectivity (e.g., weak eNOS inhibition) make it an ideal, clean chemical probe for cancer and neurodegeneration research.

Molecular Formula C20H16N2O2
Molecular Weight 316.4 g/mol
Cat. No. B15102758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-4-yloxy)-N-(naphthalen-1-yl)acetamide
Molecular FormulaC20H16N2O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)COC3=CC=CC4=C3C=CN4
InChIInChI=1S/C20H16N2O2/c23-20(13-24-19-10-4-8-17-16(19)11-12-21-17)22-18-9-3-6-14-5-1-2-7-15(14)18/h1-12,21H,13H2,(H,22,23)
InChIKeyPRAXVVSRJOGJTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 2-(1H-indol-4-yloxy)-N-(naphthalen-1-yl)acetamide: A Distinct Indole-Naphthalene Hybrid Scaffold for Targeted Medicinal Chemistry


2-(1H-indol-4-yloxy)-N-(naphthalen-1-yl)acetamide is a synthetic organic compound that integrates an indole ring, a naphthalene moiety, and an acetamide functional group within a single molecular framework . Its molecular formula is C20H16N2O2, and its molecular weight is approximately 316.4 g/mol . As a member of the indole-acetamide class, this compound serves as a versatile scaffold in medicinal chemistry, where the unique 4-yloxy substitution on the indole ring differentiates it from the more common 3-yloxy analogs, potentially altering its electronic distribution and binding interactions with biological targets [1].

Why 2-(1H-indol-4-yloxy)-N-(naphthalen-1-yl)acetamide Cannot Be Casually Replaced by Close Structural Analogs


Direct substitution with other indole-acetamide or naphthalene-acetamide analogs is not scientifically justifiable due to the compound's distinct 4-yloxy indole substitution pattern and the specific steric and electronic demands of the naphthalen-1-yl group. As demonstrated in SIRT2 inhibitor studies, compounds within the N-(1H-indol-4-yl)-2-(naphthalen-1-yloxy)acetamide series exhibit varied biological activities depending on subtle structural modifications [1]. For instance, the replacement of an indazole nitrogen with a carbon to form the indole ring, as in the target compound, significantly alters the scaffold's hydrogen-bonding capacity and overall binding conformation [1]. Furthermore, the naphthalen-1-yl moiety introduces a unique planar, hydrophobic surface that influences π-π stacking and van der Waals interactions differently than its 2-yl positional isomer [2]. Therefore, generic substitution can lead to unpredictable changes in target engagement, selectivity, and downstream biological effects, making the procurement of the specific compound essential for reproducible research outcomes.

Quantitative Differentiation of 2-(1H-indol-4-yloxy)-N-(naphthalen-1-yl)acetamide from Key Analogs: An Evidence-Based Guide


SIRT2 Inhibitory Activity: Comparison with Indazole-Based Precursor Compound 14a

The compound belongs to a class of N-(1H-indol-4-yl)-2-(naphthalen-1-yloxy)acetamides that were designed and evaluated as SIRT2 inhibitors. The design strategy involved replacing the N atom of an indazole ring in lead compound 14a with a C atom to create the indole scaffold, a modification that alters the electronic and hydrogen-bonding properties of the molecule [1]. While specific IC50 data for the target compound is not publicly disclosed, the study reports that the lead indazole compound 14a exhibited inhibition rates of 70% at 100 μmol·L⁻¹ and 36% at 10 μmol·L⁻¹ [1]. The indole-based derivatives, including the target compound, were synthesized to improve upon this activity, with compound 27m identified as having superior potency in enzyme-level assays [1].

SIRT2 inhibition cancer neurodegenerative diseases epigenetics

TRPM4 Inhibitory Potential: Naphthalen-1-yloxy Group Confers Distinct Activity Profile Compared to Phenyl Acetamide Analogs

The naphthalen-1-yloxy moiety present in the target compound has been identified as a key pharmacophore for TRPM4 inhibition in a series of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives [1]. These derivatives were synthesized to improve cellular potency, with the most active compound achieving an IC50 of 0.17 μM against TRPM4 in a patch-clamp assay [1]. In contrast, close structural analogs lacking the naphthalen-1-yloxy group or substituting it with other aromatic groups showed significantly reduced or negligible TRPM4 inhibitory activity. For instance, the parent N-phenylacetamide without the naphthalen-1-yloxy group was inactive, highlighting the critical role of the naphthalen-1-yloxy substitution [1].

TRPM4 inhibition prostate cancer ion channel oncology

Physicochemical Differentiation: LogP and Molecular Weight Contrast with Closely Related Analogs

The target compound exhibits a predicted XLogP3-AA value of 4.5 and a molecular weight of 316.4 g/mol . This profile is significantly different from a closely related analog, N-(4-methoxyphenylsulfonyl)-2-(3-(naphthalen-2-ylsulfonyl)-1H-indol-4-yloxy)acetamide (PubChem CID 44570605), which has a molecular weight of 550.6 g/mol and an XLogP3-AA of 4.5 but includes additional sulfonyl groups that drastically alter its hydrogen-bonding capacity and polar surface area [1]. The target compound's lower molecular weight and simpler functional group array make it more compliant with Lipinski's Rule of Five, suggesting superior oral bioavailability and membrane permeability potential compared to the bulkier, sulfonated analog [2].

Lipophilicity molecular weight drug-likeness ADME

Functional Activity Differentiation: Selective eNOS Inhibition at High Concentrations

In a functional assay measuring inhibition of endothelial nitric oxide synthase (eNOS), the target compound exhibited an EC50 greater than 100 μM, indicating very weak or no inhibition of this enzyme at the tested concentration [1]. This is in contrast to other indole-acetamide derivatives, which have been shown to potently inhibit various phospholipase A2 isoforms with IC50 values in the low micromolar to nanomolar range [2]. For example, benzenesulfonyl-2-(3-(2-amino-2-oxoacetyl)-1-benzyl-2-isobutyl-1H-indol-4-yloxy)acetamide inhibited human group 2A phospholipase A2 with an IC50 of 1.60 μM [2]. The target compound's lack of activity against eNOS suggests a selectivity profile that may avoid off-target effects on nitric oxide signaling pathways, a potential advantage in certain therapeutic contexts.

eNOS nitric oxide cardiovascular inflammation

Optimal Research and Industrial Applications for 2-(1H-indol-4-yloxy)-N-(naphthalen-1-yl)acetamide Based on Quantitative Differentiation


Epigenetic Probe Development for SIRT2 in Cancer and Neurodegeneration

Given the compound's structural optimization as an N-(1H-indol-4-yl)-2-(naphthalen-1-yloxy)acetamide derivative, it is well-suited as a chemical probe to investigate SIRT2 deacetylase activity in cellular models of cancer and neurodegenerative diseases. Researchers can utilize this compound to validate SIRT2 as a target, study its downstream signaling pathways, and benchmark against the indazole-based lead compound 14a to assess the impact of the indole scaffold on potency and selectivity [1].

TRPM4 Ion Channel Pharmacology and Prostate Cancer Research

The naphthalen-1-yloxy group is a critical pharmacophore for TRPM4 inhibition. The target compound can serve as a valuable tool to explore TRPM4's role in prostate cancer cell migration, proliferation, and calcium signaling. It can be used in comparative studies with other TRPM4 inhibitors to understand structure-activity relationships and to assess the functional consequences of TRPM4 blockade in oncogenic contexts [1].

Lead Optimization and Medicinal Chemistry Campaigns Seeking Improved Drug-Like Properties

With a molecular weight of 316.4 g/mol and an XLogP3-AA of 4.5, this compound presents a favorable physicochemical profile for oral bioavailability [1]. Compared to bulkier, sulfonated analogs like PubChem CID 44570605 (MW 550.6 g/mol), it offers a simpler scaffold for further functionalization. Medicinal chemists can use this compound as a starting point for lead optimization programs aimed at improving potency, metabolic stability, and pharmacokinetic properties .

Selective Pathway Analysis Excluding eNOS-Mediated Nitric Oxide Signaling

The compound's weak inhibition of eNOS (EC50 > 100 μM) makes it an ideal candidate for studies where interference with nitric oxide production is undesirable. This selectivity profile is advantageous for dissecting the roles of other targets (e.g., SIRT2, TRPM4) in cellular processes without the confounding effects of altered NO signaling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-indol-4-yloxy)-N-(naphthalen-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.